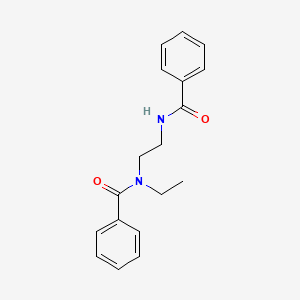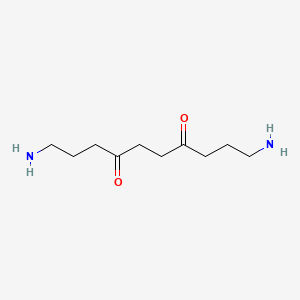
N'-hexan-2-ylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hexan-2-ylmethanimidamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hexyl group attached to the nitrogen atom of the methanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hexan-2-ylmethanimidamide typically involves the reaction of hexan-2-amine with formamide under specific conditions. The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the amide bond. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N’-hexan-2-ylmethanimidamide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity N’-hexan-2-ylmethanimidamide suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-hexan-2-ylmethanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert N’-hexan-2-ylmethanimidamide to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexan-2-one or other oxidized derivatives.
Reduction: Formation of hexan-2-amine.
Substitution: Formation of various substituted amides depending on the reagents used.
Scientific Research Applications
N’-hexan-2-ylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hexan-2-ylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N’-hexan-2-ylacetamide: Similar structure but with an acetamide group instead of methanimidamide.
N’-hexan-2-ylformamide: Contains a formamide group instead of methanimidamide.
N’-hexan-2-ylbenzamide: Features a benzamide group, providing different chemical properties.
Uniqueness
N’-hexan-2-ylmethanimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
90304-17-9 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N'-hexan-2-ylmethanimidamide |
InChI |
InChI=1S/C7H16N2/c1-3-4-5-7(2)9-6-8/h6-7H,3-5H2,1-2H3,(H2,8,9) |
InChI Key |
LDFAGVNZKCDEDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)N=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
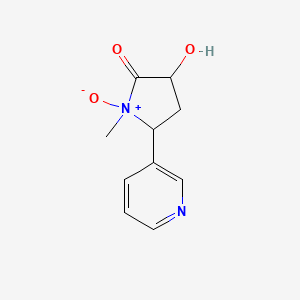
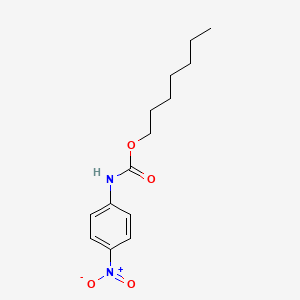
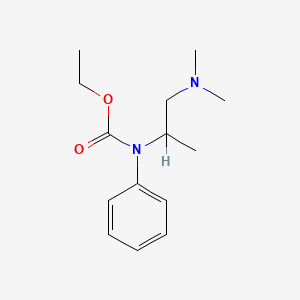

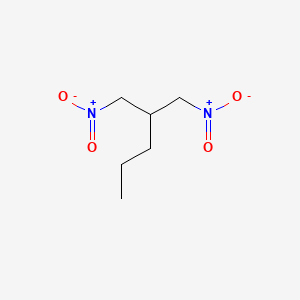
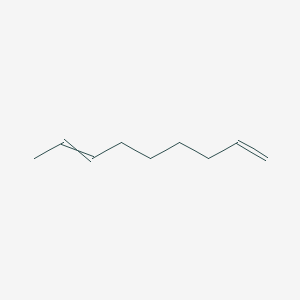
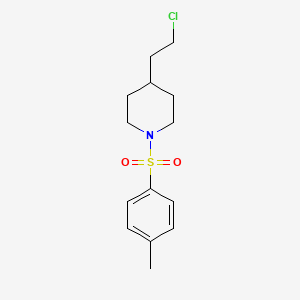
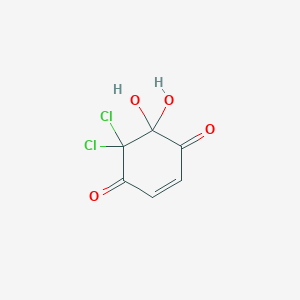
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)

